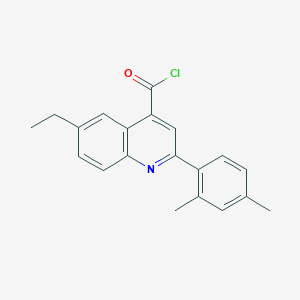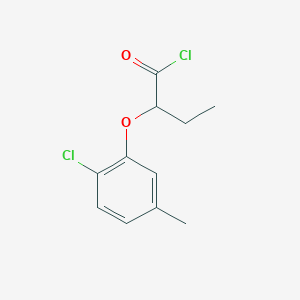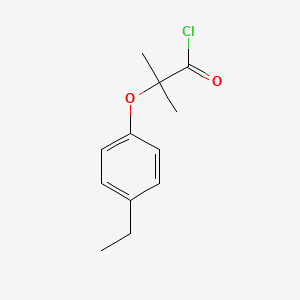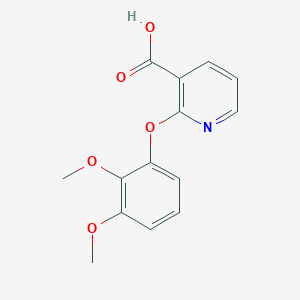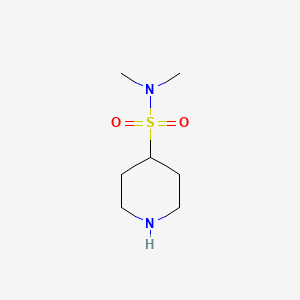
(2,2-Difluoroethyl)(propyl)amine hydrochloride
Vue d'ensemble
Description
(2,2-Difluoroethyl)(propyl)amine hydrochloride is a chemical compound with the CAS Number: 1221725-75-2 . It has a molecular weight of 159.61 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(2,2-difluoroethyl)propan-1-amine hydrochloride . The InChI code for this compound is 1S/C5H11F2N.ClH/c1-2-3-8-4-5(6)7;/h5,8H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 159.61 . The IUPAC name for this compound is N-(2,2-difluoroethyl)propan-1-amine hydrochloride . The InChI code for this compound is 1S/C5H11F2N.ClH/c1-2-3-8-4-5(6)7;/h5,8H,2-4H2,1H3;1H .Applications De Recherche Scientifique
Hydrogen Bond Donor Properties and Drug Design
Difluoromethyl groups, closely related to (2,2-Difluoroethyl)(propyl)amine, are considered lipophilic hydrogen bond donors and may act as bioisosteres of hydroxyl, thiol, or amine groups. The study by Zafrani et al. (2017) found that these groups can significantly influence the hydrogen bonding and lipophilicity of organic compounds, aiding in the rational design of drugs by enhancing membrane permeability and binding affinity without changing the molecule's structural core significantly (Zafrani et al., 2017).
Synthesis of Fluorinated Amines
Fluorinated amines, such as those derived from (2,2-Difluoroethyl)(propyl)amine, are crucial synthetic building blocks in the design of antimetabolites and drugs. The inclusion of fluorine atoms in amines lowers their basicity, which can improve oral absorption, suppress metabolism, and increase the bioavailability of drugs. The study by Li and Hu (2005) discusses the synthesis and importance of α-difluoromethyl amines, highlighting their role as lipophilic bioisosteres of corresponding aminocarbinols, which can feature in biologically active molecules (Li & Hu, 2005).
Domino Reactions for Synthesis of Bioactive Molecules
The catalyst-free domino reaction involving compounds like (2,2-Difluoroethyl)(propyl)amine has been developed to synthesize bioactive molecules efficiently. Zhao et al. (2020) demonstrated the use of such reactions to produce compounds with significant mortality against pests, showcasing the potential of difluoroethyl compounds in developing agrochemicals (Zhao et al., 2020).
Copper-Catalyzed Hydroamination
The copper-catalyzed hydroamination of gem-difluoroalkenes, as presented by Bai et al. (2023), illustrates an efficient method for the synthesis of α-difluoromethyl amines. This process highlights the strategic use of (2,2-Difluoroethyl)(propyl)amine hydrochloride derivatives in synthesizing alkyl-CF2H-containing compounds, overcoming challenges in β-F elimination from α-fluoroalkyl organocopper species (Bai et al., 2023).
Safety and Hazards
The compound has several precautionary statements associated with it. If medical advice is needed, the product container or label should be at hand . It should be kept out of reach of children . The label should be read before use . Special instructions should be obtained before use . All safety precautions should be read and understood before handling . It should be kept away from heat/sparks/open flames/hot surfaces . It should not be sprayed on an open flame or other ignition source . It should be kept/stored away from clothing/combustible materials . Any precaution should be taken to avoid mixing with combustibles .
Propriétés
IUPAC Name |
N-(2,2-difluoroethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-2-3-8-4-5(6)7;/h5,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHZFDHXOWAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluoroethyl)(propyl)amine hydrochloride | |
CAS RN |
1221725-75-2 | |
| Record name | (2,2-difluoroethyl)(propyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)
